molecular formula C9H5NO6 B14400821 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid CAS No. 88220-84-2

4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B14400821
CAS No.: 88220-84-2
M. Wt: 223.14 g/mol
InChI Key: UJNIHCFKDVOFBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid typically involves the nitration of benzofuran derivatives followed by hydroxylation and carboxylation. One common method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives . Another approach includes the use of microwave-assisted synthesis to obtain benzofuran compounds .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization . These methods are favored for their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antibacterial and anti-tumor properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with certain cardiac conditions.

Comparison with Similar Compounds

    Amiodarone: A well-known benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: Exhibits anti-inflammatory and anti-tumor properties.

    Bergapten: Known for its photosensitizing effects.

    Nodekenetin: Has potential anti-cancer activities.

    Xanthotoxin: Used in the treatment of skin disorders.

    Usnic Acid: Exhibits antibacterial and antifungal properties.

Uniqueness: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid is unique due to its specific combination of hydroxyl, nitro, and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

88220-84-2

Molecular Formula

C9H5NO6

Molecular Weight

223.14 g/mol

IUPAC Name

4-hydroxy-5-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5NO6/c11-8-4-3-7(9(12)13)16-6(4)2-1-5(8)10(14)15/h1-3,11H,(H,12,13)

InChI Key

UJNIHCFKDVOFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)C(=C1[N+](=O)[O-])O

Origin of Product

United States

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